molecular formula C23H22N4O4S B11612274 4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid

4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11612274
M. Wt: 450.5 g/mol
InChI Key: GLVBARXBEDFALK-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a pyrimidine ring, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-({2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid
  • 2,4-dichlorophenol
  • 2-bromo-4-methylbenzoic acid

Uniqueness

4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

4-[[2-[(E)-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C23H22N4O4S/c1-15-11-16(2)26-23(25-15)32-14-21(28)27-24-12-19-5-3-4-6-20(19)31-13-17-7-9-18(10-8-17)22(29)30/h3-12H,13-14H2,1-2H3,(H,27,28)(H,29,30)/b24-12+

InChI Key

GLVBARXBEDFALK-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.